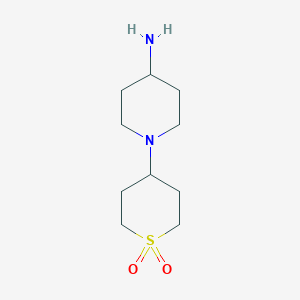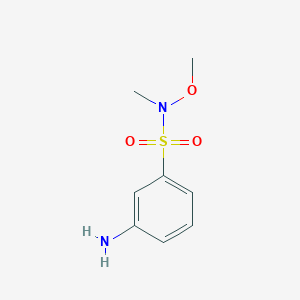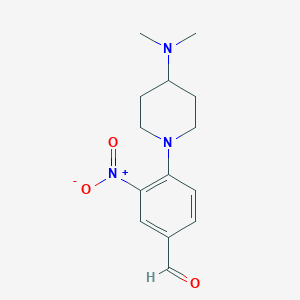![molecular formula C10H15N3O B1386460 [2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine CAS No. 1086379-34-1](/img/structure/B1386460.png)
[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine
描述
“[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.249 . It is a product offered by Amerigo Scientific for research use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an aziridine ring through an ether linkage . The aziridine ring is a three-membered ring containing nitrogen, which is known for its reactivity.科学研究应用
[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential therapeutic agent due to its ability to form strong bonds with other molecules, as well as its low toxicity and low boiling point. It has also been studied as a potential catalyst for chemical synthesis due to its high reactivity. Additionally, this compound has been studied for its potential use as a bioactive compound due to its ability to interact with other molecules in the body.
作用机制
The mechanism of action of [2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine is not yet fully understood. However, it is believed that the compound is able to interact with other molecules in the body by forming strong bonds with them. Additionally, it is believed that the compound is able to interact with proteins in the body, which may lead to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been studied for its potential to interact with proteins in the body, which may lead to changes in their structure and function. Additionally, the compound has been studied for its potential to interact with other molecules in the body, which may lead to changes in their behavior.
实验室实验的优点和局限性
[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine has a number of advantages and limitations for laboratory experiments. One advantage is its low boiling point, which makes it easier to work with in a laboratory setting. Additionally, the compound is highly reactive, making it a useful tool for chemical synthesis. However, the compound is also highly toxic, which limits its use in laboratory settings. Additionally, the compound has a low solubility in water, which can make it difficult to work with in a laboratory setting.
未来方向
There are a number of potential future directions for the research and development of [2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine. One potential direction is to further study the compound's mechanism of action and its potential applications in therapeutic settings. Additionally, the compound could be studied for its potential to interact with other molecules in the body, which may lead to changes in their behavior. Additionally, the compound could be studied for its potential to form strong bonds with other molecules, which could lead to new applications in chemical synthesis. Finally, the compound could be studied for its potential to interact with proteins in the body, which may lead to changes in their structure and function.
属性
IUPAC Name |
[2-[2-(aziridin-1-yl)ethoxy]pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-9-1-2-12-10(7-9)14-6-5-13-3-4-13/h1-2,7H,3-6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWBOYRYQNYQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



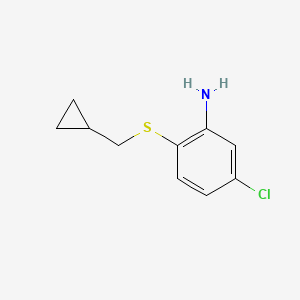
![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)
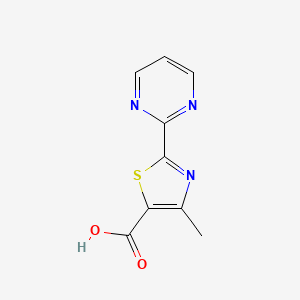
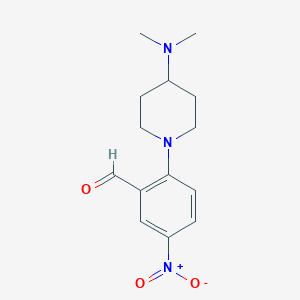
![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)
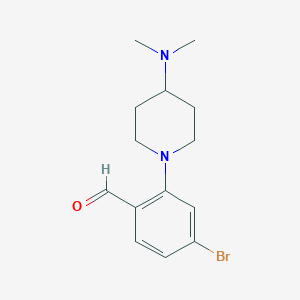
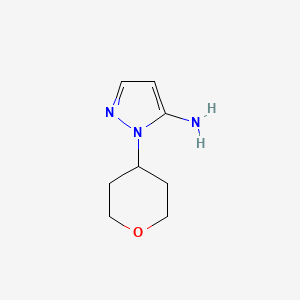
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)



